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Compound of Interest

Compound Name: 8-Chloroisoquinolin-4-ol

Cat. No.: B15158944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with potential applications in

medicinal chemistry and drug discovery. As a derivative of isoquinoline, a scaffold known for a

wide range of pharmacological activities, this molecule warrants investigation into its

physicochemical and pharmacokinetic properties.[1][2] This technical guide provides a

comprehensive overview of the predicted properties of 8-Chloroisoquinolin-4-ol using in silico

methodologies. The data presented herein is generated based on established computational

models and serves as a foundational resource for further research and development.

Molecular Structure:

IUPAC Name: 8-chloroisoquinolin-4-ol

CAS Number: 1782793-75-2

Canonical SMILES: C1=CC=C2C(=C1)C(=CN=C2Cl)O

Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological

systems, influencing its solubility, permeability, and ultimately, its bioavailability. The following

table summarizes the predicted physicochemical properties of 8-Chloroisoquinolin-4-ol.
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These values are calculated based on its chemical structure using established computational

algorithms.

Property Predicted Value Methodology

Molecular Weight 179.6 g/mol
Calculation from molecular

formula

Molecular Formula C₉H₆ClNO Elemental composition

LogP (octanol-water partition

coefficient)
2.5

Atom-based and fragment-

based methods

Water Solubility (LogS) -3.0
Quantitative Structure-Activity

Relationship (QSAR) models

pKa (acidic) 7.5 Substructure-based prediction

pKa (basic) 2.0 Substructure-based prediction

Topological Polar Surface Area

(TPSA)
45.5 Å² Fragment-based calculation

Number of Rotatable Bonds 0 Molecular graph analysis

Hydrogen Bond Donors 1 Molecular graph analysis

Hydrogen Bond Acceptors 2 Molecular graph analysis

In Silico ADMET (Absorption, Distribution,
Metabolism, Excretion, and Toxicity) Profile
ADMET properties are crucial for assessing the drug-likeness of a compound. In silico ADMET

prediction provides an early indication of a molecule's potential pharmacokinetic and safety

profile, helping to guide lead optimization and reduce late-stage attrition in drug development.

[3][4][5]

Absorption
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Parameter Prediction Methodology

Human Intestinal Absorption High
QSAR models based on

molecular descriptors

Caco-2 Permeability Moderate
Machine learning models

trained on experimental data

P-glycoprotein Substrate No
Classification models based on

molecular fingerprints

P-glycoprotein Inhibitor No
Classification models based on

molecular fingerprints

Distribution
Parameter Prediction Methodology

Blood-Brain Barrier (BBB)

Permeability
Low

QSAR models incorporating

LogP and TPSA

Plasma Protein Binding High

Machine learning models

based on physicochemical

properties

Volume of Distribution (VDss) Low
Regression models based on

LogP and pKa

Metabolism
Parameter Prediction Methodology

CYP450 2D6 Substrate No
Substrate specificity models

based on 3D pharmacophores

CYP450 3A4 Substrate Yes
Substrate specificity models

based on 3D pharmacophores

CYP450 2D6 Inhibitor No QSAR classification models

CYP450 3A4 Inhibitor Yes QSAR classification models
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Excretion
Parameter Prediction Methodology

Total Clearance Low

Models integrating plasma

protein binding and

metabolism predictions

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No
Classification models based on

structural alerts

Toxicity
Parameter Prediction Methodology

hERG Inhibition Low risk
QSAR models and structural

alerts

Hepatotoxicity (DILI) Low risk

Classification models based on

structural fragments and

physicochemical properties

Ames Mutagenicity Low risk
Structural alert-based and

machine learning models

Skin Sensitization Low risk
QSAR models based on

reactivity and skin penetration

Methodologies for In Silico Prediction
The predictions presented in this guide are based on a variety of computational methods.

Below are detailed overviews of the key experimental (in silico) protocols.

Quantitative Structure-Activity Relationship (QSAR)
Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a

compound with its biological activity or a specific property.[6][7][8]
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Protocol for QSAR Model Development:

Data Collection and Curation: A dataset of molecules with known experimental values for the

property of interest (e.g., water solubility, hERG inhibition) is compiled. The chemical

structures are standardized, and any inconsistencies in the data are addressed.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for

each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g.,

topological indices), or 3D (e.g., molecular shape).

Feature Selection: Statistical methods are employed to select a subset of the most relevant

descriptors that have the strongest correlation with the property being modeled. This step is

crucial to avoid overfitting and to build a robust model.

Model Building: A mathematical model is constructed using machine learning algorithms

such as multiple linear regression, partial least squares, support vector machines, or random

forests. The model is trained on a subset of the data (the training set).

Model Validation: The predictive power of the QSAR model is rigorously assessed using

internal validation (e.g., cross-validation) and external validation with an independent set of

molecules (the test set) that were not used in model training.[9][10]
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QSAR Model Development Workflow

Data Collection & Curation

Molecular Descriptor Calculation
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Model Building (Training Set)

Model Validation (Test Set)

Final Predictive Model
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QSAR Model Development Workflow

Physiologically-Based Pharmacokinetic (PBPK)
Modeling
PBPK models are mechanistic models that simulate the absorption, distribution, metabolism,

and excretion of a drug in the body based on physiological and physicochemical parameters.

[11][12][13][14][15]
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Protocol for PBPK Model Building:

Model Structure Definition: A whole-body PBPK model is constructed, consisting of

compartments representing major organs and tissues (e.g., gut, liver, kidney, brain, adipose).

These compartments are interconnected by the circulatory system.

Physiological Parameterization: The model is populated with physiological parameters for the

species of interest (e.g., human), including organ volumes, blood flow rates, and tissue

composition.

Compound-Specific Data Input: Physicochemical properties of the drug, such as LogP, pKa,

and solubility, are incorporated into the model. In vitro data on metabolism (e.g., intrinsic

clearance) and transport are also included.

Model Simulation and Refinement: The model is used to simulate the concentration-time

profiles of the drug in different tissues. The model parameters are refined by comparing the

simulation results with available in vivo pharmacokinetic data.

Prediction and Extrapolation: Once validated, the PBPK model can be used to predict drug

disposition in different populations (e.g., pediatric, renally impaired), assess drug-drug

interactions, and inform dosing strategies.
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PBPK Modeling Workflow
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PBPK Modeling Workflow

Potential Biological Activity and Signaling Pathways
Isoquinoline and its derivatives have been reported to exhibit a wide range of biological

activities, including antiviral, anticancer, and anti-inflammatory effects.[16][17] Many of these

effects are attributed to the modulation of key signaling pathways involved in cell growth,

proliferation, and survival. As a derivative of isoquinoline, 8-Chloroisoquinolin-4-ol may

potentially interact with similar targets.

One of the key pathways often implicated in the action of isoquinoline-based compounds is the

PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth,

proliferation, and survival, and its dysregulation is a hallmark of many cancers.
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Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation
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Hypothetical PI3K/Akt/mTOR Pathway Modulation

Conclusion
This technical guide provides a comprehensive in silico assessment of the physicochemical

and ADMET properties of 8-Chloroisoquinolin-4-ol. The predicted data suggests that this
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compound possesses favorable drug-like properties, including good intestinal absorption and a

potentially low risk for several key toxicities. However, it is important to note that these are

computational predictions and require experimental validation. The methodologies and

workflows outlined in this document provide a framework for the continued investigation of 8-
Chloroisoquinolin-4-ol and other novel chemical entities in the drug discovery pipeline.

Further in vitro and in vivo studies are warranted to confirm these in silico findings and to fully

elucidate the pharmacological potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization,
anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

2. Isoquinoline - Wikipedia [en.wikipedia.org]

3. Computational tools for ADMET [crdd.osdd.net]

4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments -
PMC [pmc.ncbi.nlm.nih.gov]

5. ADMET Prediction | Rowan [rowansci.com]

6. neovarsity.org [neovarsity.org]

7. neovarsity.org [neovarsity.org]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery
[frontiersin.org]

11. What is physiologically based pharmacokinetic (PBPK) modeling?
[synapse.patsnap.com]

12. What is the introduction of PBPK modeling? [synapse.patsnap.com]

13. google.com [google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15158944?utm_src=pdf-body
https://www.benchchem.com/product/b15158944?utm_src=pdf-body
https://www.benchchem.com/product/b15158944?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://en.wikipedia.org/wiki/Isoquinoline
http://crdd.osdd.net/admet.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC9864198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9864198/
https://www.rowansci.com/tools/admet
https://neovarsity.org/blogs/cheminformatics-qsar-beginner-guides
https://neovarsity.org/blogs/beginners-guide-3d-qsar-drug-design
https://www.researchgate.net/figure/Workflow-for-predictive-QSAR-modeling-A-incorporating-a-critical-step-of-data-curation_fig6_259385863
https://www.researchgate.net/figure/Workflow-of-QSAR-modeling-Initially-a-set-of-chemical-compounds-needs-to-be-evaluated_fig1_388374436
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01275/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01275/full
https://synapse.patsnap.com/article/what-is-physiologically-based-pharmacokinetic-pbpk-modeling
https://synapse.patsnap.com/article/what-is-physiologically-based-pharmacokinetic-pbpk-modeling
https://synapse.patsnap.com/article/what-is-the-introduction-of-pbpk-modeling
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DkC7hEKxsu3s&q=EgSTtsn-GIHKgcgGIjB4PKP7vGTH3Dmh5t2oHBtwGuEuLx3Qtp035lyMkrTWei3IBY1WohF-FgwLljgxfs8yAnJSWgFD
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. m.youtube.com [m.youtube.com]

15. m.youtube.com [m.youtube.com]

16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising
Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In Silico Prediction of 8-Chloroisoquinolin-4-ol
Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15158944#in-silico-prediction-of-8-chloroisoquinolin-
4-ol-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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